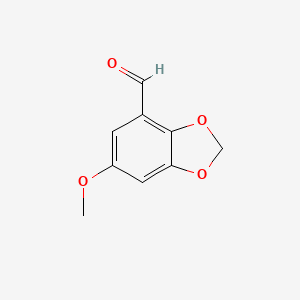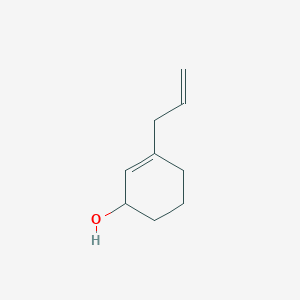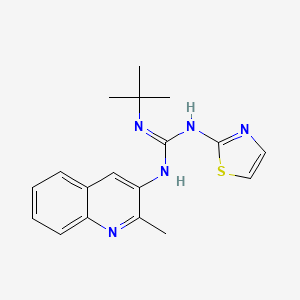
N~2~-(Hydroxymethyl)-L-asparagine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(Hydroxymethyl)-L-asparagine is a derivative of the amino acid asparagine, where a hydroxymethyl group is attached to the nitrogen atom of the asparagine molecule. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N2-(Hydroxymethyl)-L-asparagine typically involves the reaction of L-asparagine with formaldehyde under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully maintained to ensure the formation of the desired product. The reaction can be represented as follows: [ \text{L-asparagine} + \text{formaldehyde} \rightarrow \text{N~2~-(Hydroxymethyl)-L-asparagine} ]
Industrial Production Methods: Industrial production of N2-(Hydroxymethyl)-L-asparagine may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the product. Advanced techniques such as continuous flow reactors and automated control systems are employed to maintain consistent reaction conditions and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions: N2-(Hydroxymethyl)-L-asparagine can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced to form N2-(Hydroxymethyl)-L-asparagine derivatives with different functional groups.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of N2-(Hydroxymethyl)-L-asparagine can yield N2-(Carboxymethyl)-L-asparagine, while reduction can produce N2-(Hydroxymethyl)-L-asparagine derivatives with different functional groups.
Aplicaciones Científicas De Investigación
N~2~-(Hydroxymethyl)-L-asparagine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions. It can be used as a substrate in enzymatic assays to study enzyme kinetics and mechanisms.
Medicine: N2-(Hydroxymethyl)-L-asparagine is investigated for its potential therapeutic applications. It may have anti-inflammatory or anticancer properties, making it a candidate for drug development.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Mecanismo De Acción
The mechanism of action of N2-(Hydroxymethyl)-L-asparagine involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with amino acid residues in enzymes or receptors, affecting their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
N~2~-(Hydroxymethyl)-L-asparagine can be compared with other similar compounds, such as:
N~2~-(Hydroxymethyl)-L-glutamine: Similar structure but with a glutamine backbone instead of asparagine.
N~2~-(Hydroxymethyl)-L-serine: Contains a serine backbone with a hydroxymethyl group attached to the nitrogen atom.
N~2~-(Hydroxymethyl)-L-lysine: Features a lysine backbone with a hydroxymethyl group.
Uniqueness: N2-(Hydroxymethyl)-L-asparagine is unique due to its specific structure and reactivity. The presence of the hydroxymethyl group allows it to participate in a variety of chemical reactions, making it a versatile compound for research and industrial applications. Its potential therapeutic properties also distinguish it from other similar compounds.
Propiedades
Número CAS |
73903-62-5 |
|---|---|
Fórmula molecular |
C5H10N2O4 |
Peso molecular |
162.14 g/mol |
Nombre IUPAC |
(2S)-4-amino-2-(hydroxymethylamino)-4-oxobutanoic acid |
InChI |
InChI=1S/C5H10N2O4/c6-4(9)1-3(5(10)11)7-2-8/h3,7-8H,1-2H2,(H2,6,9)(H,10,11)/t3-/m0/s1 |
Clave InChI |
FYERASWGBZFFKD-VKHMYHEASA-N |
SMILES isomérico |
C([C@@H](C(=O)O)NCO)C(=O)N |
SMILES canónico |
C(C(C(=O)O)NCO)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,3-Bis[(benzyloxy)methyl]dihydropyrimidine-2,4(1H,3H)-dione](/img/structure/B14456485.png)


![1-(3-Cyclopropylidenepropyl)spiro[2.2]pentane](/img/structure/B14456496.png)
![Methyl 2-[(E)-benzylideneamino]but-2-enoate](/img/structure/B14456498.png)

![[2-(Furan-2-yl)ethenylidene]cyanamide](/img/structure/B14456509.png)





